![molecular formula C21H25ClN2O2 B5536744 4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

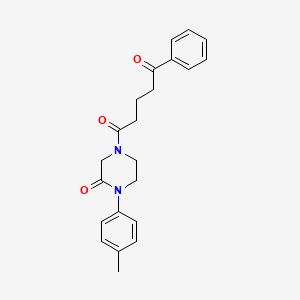

Synthesis Analysis

The synthesis of related benzamide derivatives involves multi-step chemical reactions, including elimination, reduction, bromination, and cyclization processes. For instance, compounds structurally similar to 4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide have been synthesized by reacting 1-chloro-4-(chloromethyl)benzene with 5-bromo-2-hydroxybenzaldehyde followed by further reaction steps involving allyl and piperidinyl groups (Bi, 2014).

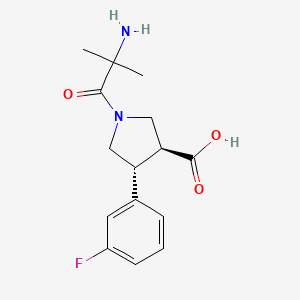

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by complex arrangements, including heterocyclic rings and various functional groups that contribute to their reactivity and interaction capabilities. X-ray crystallography has been utilized to confirm the structures of similar compounds, providing insights into their conformational characteristics and potential biological properties (Grassi et al., 2002).

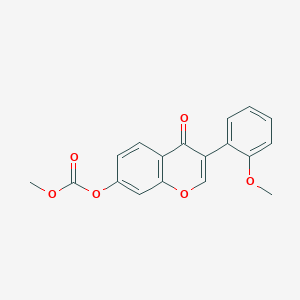

Chemical Reactions and Properties

Benzamide compounds participate in a variety of chemical reactions, including Bischler-Napieralski reactions, leading to the formation of cyclic systems with potential biological activity. These reactions often involve the cyclization of benzamide derivatives under specific conditions to produce compounds with novel structures and properties (Browne et al., 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as their crystalline forms, can be characterized using techniques like X-ray powder diffractometry and thermal analysis. These studies reveal the polymorphism present in these compounds, indicating the existence of multiple crystalline forms with distinct physical properties (Yanagi et al., 2000).

Chemical Properties Analysis

Benzamide derivatives exhibit a range of chemical properties, including interactions with biological targets. The synthesis and evaluation of these compounds have led to the discovery of potential therapeutic agents, highlighting their significance in medicinal chemistry (Zhou et al., 2008). Furthermore, detailed studies on their synthesis, structure, and reactions provide a foundation for understanding their interactions and functionalities in various chemical and biological contexts.

科学的研究の応用

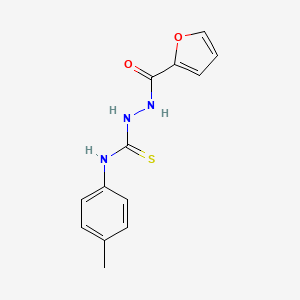

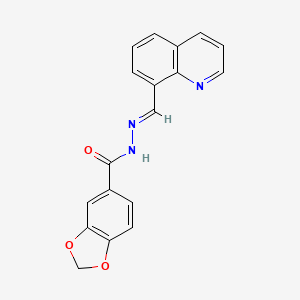

Antimicrobial Activity

- A study by Naganagowda and Petsom (2011) explored the synthesis of quinazolinone derivatives, showing significant antibacterial and antifungal activity, indicating potential applications in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Histone Deacetylase Inhibition

- Mai et al. (2006) reported on aroyl-pyrrolyl hydroxyamides, showing potent histone deacetylase (HDAC) inhibition. This suggests their use in cancer therapy due to their antiproliferative and cytodifferentiation properties against human acute promyelocytic leukemia HL-60 cells (Mai et al., 2006).

- Zhou et al. (2008) discovered a compound that is an isotype-selective small molecule HDAC inhibitor, showing promise as an anticancer drug due to its ability to block cancer cell proliferation (Zhou et al., 2008).

Metabolic Pathways

- Yue et al. (2011) investigated the metabolic fate of a related compound, GDC-0449 (vismodegib), in rats and dogs, revealing extensive metabolism and providing insights into the drug's pharmacokinetics (Yue et al., 2011).

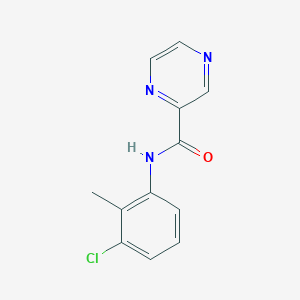

Kinase Inhibition for Cancer Therapy

- Han et al. (2016) designed novel benzamides derivatives as RET kinase inhibitors, indicating their potential in cancer therapy. One compound, in particular, showed strong inhibition of RET kinase activity, suggesting its promise as a lead compound for further investigation (Han et al., 2016).

Polymer Chemistry

- Saxena et al. (2003) synthesized a series of polyamides and poly(amide-imide)s derived from a related compound, highlighting the material's potential in polymer chemistry due to its solubility and thermal stability (Saxena et al., 2003).

Synthesis of Non-Peptide Molecular Antagonists

- Bi (2015) explored the synthesis of non-peptide small molecular antagonist benzamide derivatives, indicating potential applications in medicinal chemistry (Bi, 2015).

特性

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-N-(3-pyrrolidin-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O2/c22-20-7-2-1-6-18(20)16-26-19-10-8-17(9-11-19)21(25)23-12-5-15-24-13-3-4-14-24/h1-2,6-11H,3-5,12-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFVEFOEYWZXIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-chlorobenzyl)oxy]-N-[3-(pyrrolidin-1-yl)propyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)

![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)